Oxirane, [(pentabromophenoxy)methyl]-
Description
Oxirane, [(pentabromophenoxy)methyl]- is a brominated epoxide derivative characterized by an oxirane (epoxide) ring substituted with a pentabromophenoxy-methyl group. The pentabromophenoxy moiety introduces significant steric bulk and electron-withdrawing effects due to the five bromine atoms, which influence the compound’s reactivity, stability, and applications. Brominated epoxides are typically employed as flame retardants, polymer additives, or intermediates in specialty chemicals due to their thermal stability and halogen-mediated reactivity .
Properties
CAS No. |
54335-30-7 |
|---|---|
Molecular Formula |
C9H5Br5O2 |
Molecular Weight |
544.7 g/mol |
IUPAC Name |
2-[(2,3,4,5,6-pentabromophenoxy)methyl]oxirane |
InChI |
InChI=1S/C9H5Br5O2/c10-4-5(11)7(13)9(8(14)6(4)12)16-2-3-1-15-3/h3H,1-2H2 |
InChI Key |
FKDGCMBSOOIJCL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC2=C(C(=C(C(=C2Br)Br)Br)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, [(pentabromophenoxy)methyl]- typically involves the reaction of pentabromophenol with an appropriate epoxide precursor. One common method is the reaction of pentabromophenol with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the desired oxirane compound. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of Oxirane, [(pentabromophenoxy)methyl]- can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxirane, [(pentabromophenoxy)methyl]- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The oxirane ring can be opened by nucleophiles, such as amines, alcohols, and thiols, leading to the formation of β-substituted alcohols.
Oxidation: The compound can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the oxirane ring to an alcohol or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic or neutral conditions.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions to avoid over-oxidation.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions to achieve selective reduction.
Major Products Formed
The major products formed from these reactions include β-substituted alcohols, diols, and other oxygenated or reduced derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Oxirane, [(pentabromophenoxy)methyl]- has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides and their biological activity.
Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of flame retardants, coatings, and adhesives due to its high reactivity and stability.
Mechanism of Action
The mechanism of action of Oxirane, [(pentabromophenoxy)methyl]- involves the opening of the oxirane ring by nucleophiles, leading to the formation of reactive intermediates. These intermediates can further react with various molecular targets, including proteins, nucleic acids, and other biomolecules, resulting in a range of biological effects. The specific pathways involved depend on the nature of the nucleophile and the reaction conditions.
Comparison with Similar Compounds
Structural Analogs
The closest analogs include:
- Oxirane, 2-((2,4-dibromo-5-methylphenoxy)methyl)- (CAS 72727-69-6): Contains two bromine atoms and a methyl group on the phenoxy ring .
- ((2,6-Dibromo-4-methylphenoxy)methyl)oxirane (CAS 157652-24-9): Features dibromo substitution at the 2,6-positions and a methyl group at the 4-position .
- 2-[(2,4-Dibromo-6-methylphenoxy)methyl]oxirane (CAS 75150-13-9): Dibromo groups at 2,4-positions and a methyl group at the 6-position .
Table 1: Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Bromine Content | Key Substituents |
|---|---|---|---|---|---|
| Oxirane, [(pentabromophenoxy)methyl]- | Not Provided | C₁₀H₅Br₅O₂* | ~605.3* | 5 Br atoms | Pentabromophenoxy, methyl |
| 2-((2,4-dibromo-5-methylphenoxy)methyl)-oxirane | 72727-69-6 | C₁₀H₁₀Br₂O₂ | 321.99 | 2 Br atoms | 2,4-dibromo-5-methylphenoxy |
| ((2,6-Dibromo-4-methylphenoxy)methyl)oxirane | 157652-24-9 | C₁₀H₁₀Br₂O₂ | 321.99 | 2 Br atoms | 2,6-dibromo-4-methylphenoxy |
*Estimated based on structural similarity to dibromo analogs.
Chemical Reactivity and Stability
- Electron Effects: The pentabromophenoxy group exerts strong electron-withdrawing effects, polarizing the oxirane ring and enhancing susceptibility to nucleophilic attack (e.g., by amines or alcohols) compared to less brominated analogs .
- Thermal Stability : Higher bromine content increases thermal stability, making the pentabromo derivative more suitable for high-temperature applications (e.g., flame retardants in polymers) .
- Steric Hindrance: The bulky pentabromo group may reduce reaction rates in ring-opening reactions compared to dibromo analogs, where steric effects are less pronounced .
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